2-(2-methoxyphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide
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Overview
Description
2-(2-methoxyphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide is a complex organic compound that features both methoxyphenyl and oxadiazole moieties
Preparation Methods
The synthesis of 2-(2-methoxyphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide typically involves multiple steps. One common route includes the reaction of 2-methoxyphenol with chloroacetic acid to form 2-(2-methoxyphenoxy)acetic acid . This intermediate is then reacted with 2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethylamine under appropriate conditions to yield the final product. Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
2-(2-methoxyphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The methoxyphenyl and oxadiazole moieties can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include:
2-(2-methoxyphenyl)ethylamine: Shares the methoxyphenyl moiety but lacks the oxadiazole ring.
3-(4-methoxyphenyl)-2-propenoic acid methyl ester: Contains a methoxyphenyl group but has a different functional group arrangement.
(Z)-2-(2-methoxyphenoxy)-3-(4-methoxyphenyl)propenoic acid: Similar structure but with a different functional group. The uniqueness of 2-(2-methoxyphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide lies in its combination of methoxyphenyl and oxadiazole moieties, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C20H21N3O5 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]acetamide |
InChI |
InChI=1S/C20H21N3O5/c1-25-15-9-7-14(8-10-15)20-22-19(28-23-20)11-12-21-18(24)13-27-17-6-4-3-5-16(17)26-2/h3-10H,11-13H2,1-2H3,(H,21,24) |
InChI Key |
AFQWEUPCEAWTLB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCNC(=O)COC3=CC=CC=C3OC |
Origin of Product |
United States |
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